2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
Preparation Methods
The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide can be compared with similar compounds such as:
2-carbamothioyl-3-(2-methoxyphenyl)prop-2-enamide: This compound has a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
2-carbamothioyl-3-(2-chlorophenyl)prop-2-enamide:
2-carbamothioyl-3-(2-nitrophenyl)prop-2-enamide: The nitro group introduces additional reactivity and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15) |
InChI Key |
BYSWJUVULRHVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O |
Origin of Product |
United States |
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